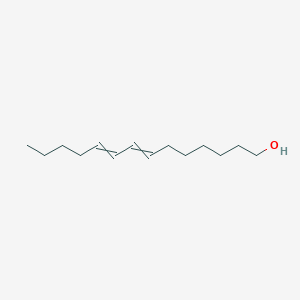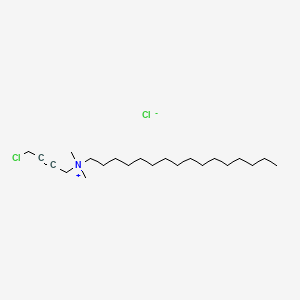![molecular formula C41H64Cl6O13 B14462766 2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid CAS No. 65970-25-4](/img/structure/B14462766.png)
2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol and 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, (9Z)-9-octadecenoate is a complex polymeric compound. This compound is notable for its unique structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.
Preparation Methods
The synthesis of Nonanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol and 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, (9Z)-9-octadecenoate involves several steps. The primary synthetic route includes the polymerization of nonanedioic acid with 2,2-bis(hydroxymethyl)-1,3-propanediol under controlled conditions. The reaction is catalyzed by specific catalysts to ensure the formation of the desired polymer. Industrial production methods typically involve large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Nonanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol and 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, (9Z)-9-octadecenoate has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various complex molecules. In biology, it serves as a model compound for studying polymer interactions with biological systems. In medicine, it is explored for its potential use in drug delivery systems due to its biocompatibility and unique structural properties. Industrially, it is utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The polymer’s unique structure allows it to interact with various biological molecules, potentially altering their function. For example, it may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, Nonanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol and 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, (9Z)-9-octadecenoate stands out due to its unique combination of functional groups and structural properties. Similar compounds include other polymers derived from nonanedioic acid and various diols, but they may lack the specific functional groups that confer unique properties to this compound. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
65970-25-4 |
|---|---|
Molecular Formula |
C41H64Cl6O13 |
Molecular Weight |
977.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C9H2Cl6O3.C9H16O4.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;10-8(11)6-4-2-1-3-5-7-9(12)13;6-1-5(2-7,3-8)4-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-2H;1-7H2,(H,10,11)(H,12,13);6-9H,1-4H2/b10-9+;;; |
InChI Key |
RZURUGVJILAZFD-WCVSPGPUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(C(CO)(CO)CO)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(C(CO)(CO)CO)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
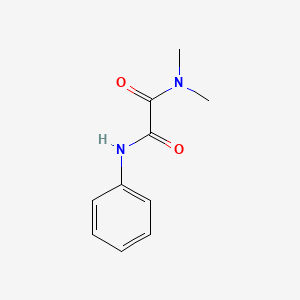
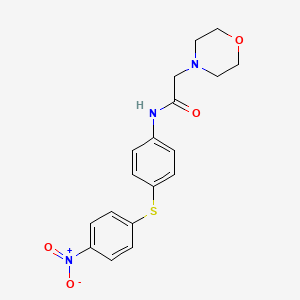
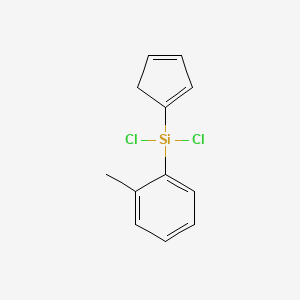
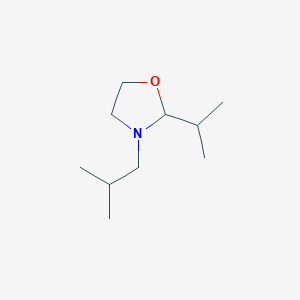

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
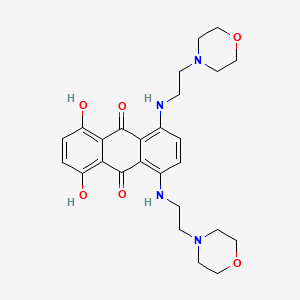
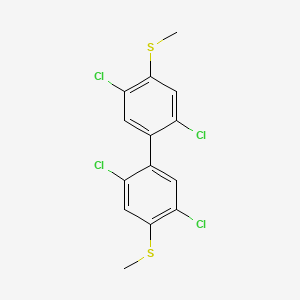

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
